Anlotinib dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: AL3818 二盐酸盐的合成涉及多个步骤,从制备核心喹啉结构开始。该过程包括以下关键步骤:

喹啉核心形成: 这是通过一系列涉及适当起始原料的缩合反应实现的。

官能团的引入: 将特定的官能团引入喹啉核心以增强其生物活性。这包括添加甲氧基和氟基。

环丙烷化: 最后一步涉及喹啉衍生物的环丙烷化以形成所需产物.

工业生产方法: AL3818 二盐酸盐的工业生产遵循类似的合成路线,但规模更大。 该工艺经过优化以确保高产率和纯度,并实施严格的质量控制措施以满足监管标准 .

化学反应分析

反应类型: AL3818 二盐酸盐经历几种类型的化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常由氧化剂促进。

还原: 氧化反应的相反,该反应涉及添加氢或去除氧。

常用试剂和条件:

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤素,烷基化剂.

主要产物: 从这些反应中形成的主要产物取决于使用的特定条件和试剂。 例如,氧化可能会产生喹啉 N-氧化物衍生物,而还原可能会产生还原的喹啉衍生物 .

科学研究应用

Non-Small Cell Lung Cancer (NSCLC)

Anlotinib is primarily used as a third-line treatment for advanced NSCLC. A pivotal study demonstrated its efficacy in patients who had progressed after two or more prior therapies. The results indicated:

- Overall Response Rate (ORR) : 30%

- Disease Control Rate (DCR) : 80%

- Median Progression-Free Survival (PFS) : 4.6 months

- Median Overall Survival (OS) : 7.2 months .

Gastric and Esophageal Cancer

A recent phase II trial combined Anlotinib with Nivolumab (an anti-PD-1 therapy) for advanced gastric adenocarcinoma and esophageal squamous cell carcinoma. Key findings included:

- ORR : 30%

- DCR : 80%

- Grade 3–4 Treatment-Related Adverse Events (TRAEs) : 34%, mainly hypertension and proteinuria .

Colorectal Cancer

In microsatellite stable colorectal cancer, a study combined Anlotinib with Sintilimab, an immune checkpoint inhibitor. The results showed:

| Indicator | Observation Group (n=46) | Control Group (n=46) | P value |

|---|---|---|---|

| Complete Response | 11 (23.91%) | 5 (10.87%) | <0.05 |

| Partial Response | 24 (52.17%) | 18 (39.13%) | |

| Stable Disease | 7 (15.22%) | 20 (43.48%) | |

| Disease Progression | 4 (8.70%) | 3 (6.52%) | |

| Overall Response | 35 (76.09%) | 23 (50.00%) | <0.01 |

The combination therapy demonstrated superior short-term efficacy and improved survival rates compared to Anlotinib alone .

Hepatocellular Carcinoma

Anlotinib is being evaluated in combination with Penpulimab for first-line treatment of advanced hepatocellular carcinoma in a Phase III clinical study. Preliminary data suggest a median PFS of 6.9 months compared to 2 months for the control group .

Safety Profile

The safety profile of Anlotinib has been generally favorable, though it is associated with certain adverse effects:

- Common TRAEs include hypertension, proteinuria, and fatigue, primarily of grade 1 or 2 severity.

- Serious cardiovascular events have been reported, necessitating careful monitoring during treatment .

Case Study: Anlotinib-Induced Acute Myocardial Infarction

A notable case reported an acute myocardial infarction in a patient treated with Anlotinib for over a year, highlighting the need for vigilance regarding cardiovascular risks associated with this therapy .

作用机制

AL3818 二盐酸盐通过抑制多种受体酪氨酸激酶发挥作用,这些激酶参与关键的细胞过程,如增殖、迁移和血管生成。 主要分子靶标包括 VEGFR、FGFR、PDGFR 和 c-Kit . 通过阻断这些受体,AL3818 二盐酸盐会破坏促进肿瘤生长和存活的信号通路 .

类似化合物:

伊马替尼: 另一种靶向 BCR-ABL、c-Kit 和 PDGFR 的酪氨酸激酶抑制剂。

索拉非尼: 靶向 VEGFR、PDGFR 和 RAF 激酶。

舒尼替尼: 抑制 VEGFR、PDGFR 和 c-Kit.

AL3818 二盐酸盐的独特性: AL3818 二盐酸盐在其以高效力选择性抑制多种受体酪氨酸激酶的能力方面是独一无二的。 这种广谱活性使其对已对其他疗法产生耐药性的肿瘤特别有效 .

相似化合物的比较

Imatinib: Another tyrosine kinase inhibitor that targets BCR-ABL, c-Kit, and PDGFR.

Sorafenib: Targets VEGFR, PDGFR, and RAF kinases.

Sunitinib: Inhibits VEGFR, PDGFR, and c-Kit.

Uniqueness of AL3818 Dihydrochloride: AL3818 dihydrochloride is unique in its ability to selectively inhibit a broad range of receptor tyrosine kinases with high potency. This broad-spectrum activity makes it particularly effective against tumors that have developed resistance to other therapies .

生物活性

Anlotinib dihydrochloride is a novel multitargeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs). This compound has garnered attention for its potential in treating various advanced solid tumors, including non-small cell lung cancer (NSCLC), soft tissue sarcomas, and glioblastoma. This article delves into the biological activity of Anlotinib, its pharmacokinetics, efficacy in clinical trials, and potential biomarkers for treatment response.

Anlotinib functions by inhibiting multiple receptor tyrosine kinases, which are crucial for tumor angiogenesis and growth. Its primary targets include:

- VEGFR2 : Inhibition leads to reduced angiogenesis.

- FGFR1/2/3 : Blocking these receptors disrupts signaling pathways that promote tumor cell proliferation.

The half maximum inhibitory concentration (IC50) for VEGFR2 is approximately 0.2 nmol/L , indicating potent activity against this target .

Pharmacokinetics

Anlotinib exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed with oral bioavailability ranging from 28% to 58% in rats and 41% to 77% in dogs.

- Half-life : Terminal half-life is longer in dogs (22.8 ± 11.0 h ) compared to rats (5.1 ± 1.6 h ), attributed to differences in plasma clearance rates .

- Binding : Highly bound to plasma proteins (93% in humans), primarily albumin and lipoproteins .

Case Studies and Trials

- Glioblastoma Treatment : A phase II trial evaluated Anlotinib combined with the STUPP regimen (radiation plus temozolomide) for newly diagnosed glioblastoma patients. Results indicated promising anti-tumor activity with manageable toxicity. Notably, alterations in HEG1 and RP1L1 were associated with shorter progression-free survival (PFS) times, suggesting these could serve as predictive biomarkers .

- Advanced NSCLC : Anlotinib has been approved as a second-line treatment for advanced NSCLC in China. It demonstrated efficacy in patients with brain metastases, where it delayed progression to the brain .

- Soft Tissue Sarcomas : In clinical settings, Anlotinib has shown effectiveness as a second-line agent, contributing to improved outcomes in advanced soft tissue sarcomas .

Safety Profile

Anlotinib's safety profile was assessed across various studies, indicating manageable adverse effects. Commonly reported side effects include hypertension, fatigue, and gastrointestinal disturbances. The combination therapy with PD-1 blockade has also been explored as a salvage treatment option, further underscoring its versatility .

Summary of Findings

| Property | Value/Description |

|---|---|

| Primary Targets | VEGFR2, FGFR1/2/3 |

| IC50 for VEGFR2 | 0.2 nmol/L |

| Oral Bioavailability | 28%-58% (rats), 41%-77% (dogs) |

| Terminal Half-life | 22.8 h (dogs), 5.1 h (rats) |

| Plasma Protein Binding | 93% (human plasma) |

| Efficacy in Glioblastoma | Promising activity with specific biomarkers |

| Approved Indications | Advanced NSCLC, soft tissue sarcomas |

属性

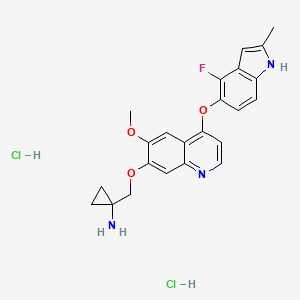

IUPAC Name |

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3.2ClH/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23;;/h3-5,8-11,27H,6-7,12,25H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAKQNIPIXQZFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24Cl2FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360460-82-7 |

Source

|

| Record name | Anlotinib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360460827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catequentinib Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3749M6582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。